5-Oxa-2-aza-spiro[3.4]octane hemioxalate 5-Oxa-2-aza-spiro[3.4]octane hemioxalate
Brand Name: Vulcanchem
CAS No.: 145309-24-6; 1523618-29-2
VCID: VC5445038
InChI: InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(8-3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
SMILES: C1CC2(CNC2)OC1.C1CC2(CNC2)OC1.C(=O)(C(=O)O)O
Molecular Formula: C14H24N2O6
Molecular Weight: 316.354

5-Oxa-2-aza-spiro[3.4]octane hemioxalate

CAS No.: 145309-24-6; 1523618-29-2

Cat. No.: VC5445038

Molecular Formula: C14H24N2O6

Molecular Weight: 316.354

* For research use only. Not for human or veterinary use.

5-Oxa-2-aza-spiro[3.4]octane hemioxalate - 145309-24-6; 1523618-29-2

Specification

CAS No. 145309-24-6; 1523618-29-2
Molecular Formula C14H24N2O6
Molecular Weight 316.354
IUPAC Name 5-oxa-2-azaspiro[3.4]octane;oxalic acid
Standard InChI InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(8-3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Standard InChI Key OZSFCICIMABNNL-UHFFFAOYSA-N
SMILES C1CC2(CNC2)OC1.C1CC2(CNC2)OC1.C(=O)(C(=O)O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5-Oxa-2-aza-spiro[3.4]octane hemioxalate belongs to the spirocyclic compound family, where two rings share a single atom—in this case, a spiro junction connecting a five-membered oxa ring and a four-membered aza ring. The hemioxalate salt form arises from the combination of two 5-Oxa-2-aza-spiro[3.4]octane molecules with one oxalic acid molecule, resulting in a 2:1 stoichiometric ratio . This salt formation enhances the compound’s stability and crystallinity, making it suitable for industrial applications.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC14H24N2O6\text{C}_{14}\text{H}_{24}\text{N}_{2}\text{O}_{6}
Molecular Weight316.35 g/mol
IUPAC Name5-oxa-2-azaspiro[3.4]octane; oxalic acid
InChI KeyOZSFCICIMABNNL-UHFFFAOYSA-N
SMILESC1CC2(CNC2)OC1.C1CC2(CNC2)OC1.C(=O)(C(=O)O)O

The compound’s three-dimensional structure is critical for its interactions in biological systems, particularly in mimicking morpholine-like motifs in drug candidates .

Synthesis and Manufacturing

Key Steps in Analogous Syntheses:

  • Cyclization: Halogenated precursors undergo nucleophilic substitution to form spiro rings.

  • Deprotection: Removal of protective groups (e.g., tosyl) using reagents like magnesium in methanol.

  • Salt Formation: Treatment with oxalic acid yields the hemioxalate salt, improving stability and solubility .

Industrial Production

The Prof Research market report highlights scalable manufacturing technologies for similar spiro compounds, emphasizing distillation and crystallization steps . For 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, optimal yields are achieved through controlled stoichiometry during salt formation and purification via solvent trituration .

Physicochemical Properties

Table 2: Comparative Properties of Spiro Compound Salts

Salt TypeSolubility in MeOHDecomposition Temp.
HemioxalateLow210C210^\circ \text{C}
P-ToluenesulfonateHigh185C185^\circ \text{C}
HydrochlorideModerate195C195^\circ \text{C}

Applications in Pharmaceutical Research

Drug Discovery

Spiro compounds like 5-Oxa-2-aza-spiro[3.4]octane hemioxalate serve as rigid scaffolds in medicinal chemistry, mimicking cyclic amines such as morpholine. Their constrained geometry improves binding affinity and metabolic stability in drug candidates . For instance, spirocyclic fragments are incorporated into kinase inhibitors and neurotransmitter analogs to enhance selectivity.

Case Study: Nucleophilic Substitution Reactions

The Thieme Connect study demonstrates that sulfonate salts of related spiro compounds exhibit superior reactivity in nucleophilic substitutions compared to oxalate salts . For example, 2-oxa-6-azaspiro[3.3]heptane p-toluenesulfonate achieves 95% conversion in reactions with 2-chloropyrimidine at 40C40^\circ \text{C}, whereas hemioxalate salts require higher temperatures . This suggests that optimizing salt forms could expand the utility of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate in synthetic chemistry.

Market and Production Landscape

Global Demand

The Prof Research report projects a compound annual growth rate (CAGR) of 4.8% for spirocyclic compounds from 2025 to 2030, driven by their pharmaceutical applications . While specific data for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is limited, its analogs are prioritized in anticancer and antiviral drug pipelines.

Manufacturing Challenges

Key challenges include:

  • Purification Complexity: Spiro compounds often require multi-step crystallizations.

  • Cost of Halogenated Precursors: Tribromopentaerythritol, a common starting material, is expensive and hazardous .

Future Perspectives

Alternative Salt Development

Research into sulfonate and hydrochloride salts could address solubility limitations, enabling broader application in aqueous reaction systems .

Green Chemistry Initiatives

Efforts to replace halogenated precursors with bio-based alternatives are underway, aiming to reduce environmental impact and production costs .

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